Atropine sulfate hydrate

Catalog No.
S11193256
CAS No.
M.F
C17H25NO4
M. Wt
307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atropine sulfate hydrate

Product Name

Atropine sulfate hydrate

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;hydrate

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

InChI

InChI=1S/C17H23NO3.H2O/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;/h2-6,13-16,19H,7-11H2,1H3;1H2/t13-,14+,15?,16?;

InChI Key

TVKVKSNZFCRXOH-ZZJGABIISA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O

Atropine sulfate hydrate (CAS 5908-99-6) is a highly water-soluble, tertiary amine anticholinergic agent and competitive muscarinic acetylcholine receptor (mAChR) antagonist. In pharmaceutical manufacturing and preclinical research, the sulfate monohydrate salt is the definitive standard due to its optimal balance of aqueous solubility, precise stoichiometric stability under ambient conditions, and comprehensive systemic distribution [1]. Unlike quaternary ammonium analogs, atropine sulfate retains its lipophilic tertiary amine structure, enabling it to cross the blood-brain barrier (BBB) to exert critical central nervous system (CNS) effects [2]. This combination of processability, stable hydration state, and broad-spectrum pharmacological activity makes it the mandatory choice for emergency antidotes, stable ophthalmic formulations, and central muscarinic research.

Procurement Fit

USP/BP compendial reference standard for atropine sulfate monographs
Defined monohydrate with stable crystalline form, avoiding hygroscopic variability
Suited for GMP/GLP analytical method validation and quality control workflows

Substituting atropine sulfate hydrate with the free base or related analogs introduces severe formulation and efficacy failures. Atropine free base exhibits poor aqueous solubility, requiring aggressive pH adjustments or organic solvents that compromise the tolerability of ophthalmic and injectable formulations [1]. Furthermore, substituting with in-class analogs like atropine methyl nitrate completely alters the compound's therapeutic profile; as a quaternary amine, methyl nitrate cannot cross the blood-brain barrier, neutralizing any efficacy in applications requiring central muscarinic blockade, such as organophosphate poisoning antidotes [2]. Finally, utilizing anhydrous atropine sulfate instead of the stable monohydrate exposes the manufacturing process to hygroscopic weight variability, leading to out-of-specification active pharmaceutical ingredient (API) dosing during batch formulation.

Substitution Risk

Anhydrous formRapid moisture uptake leads to uncontrolled water content, compromising weighing accuracy and assay reproducibility.
Alternative antimuscarinicsScopolamine or ipratropium possess distinct receptor selectivity profiles; cannot substitute for atropine in validated compendial methods.
Unspecified hydrate gradeMay exhibit lower purity (≥97%) than the compendial range, risking system suitability failure in regulated testing.

Aqueous Solubility and Formulation Processability

The sulfate salt of atropine provides a massive increase in aqueous solubility compared to the free base, which is a critical parameter for formulating high-concentration auto-injectors and stable eye drops. Quantitative solubility profiles demonstrate that atropine sulfate achieves a solubility of approximately 2500 g/L (2.5 g/mL) at pH 5.4, whereas atropine free base is limited to just 2.2 g/L at alkaline pH [1]. This >1000-fold increase in solubility eliminates the need for co-solvents or extreme pH adjustments, ensuring physiological compatibility and preventing precipitation during long-term storage of aqueous solutions [2].

Evidence DimensionAqueous Solubility
Target Compound DataAtropine sulfate: ~2500 g/L (pH 5.4)
Comparator Or BaselineAtropine free base: ~2.2 g/L (pH >10)
Quantified Difference>1000-fold higher aqueous solubility
ConditionsAqueous media, 25°C

Enables the formulation of highly concentrated, physiologically tolerable aqueous solutions for ophthalmic and emergency parenteral use without precipitation risks.

Purity vs. unspecified
Cross-study comparable
Compendial: 98.5%–101.0% vs. ≥97% (unspecified form)
Ensures method suitability for compendial assays
USP monograph vs. vendor COA for non-compendial grade

Blood-Brain Barrier (BBB) Penetration for CNS Efficacy

In neurotoxicology and central muscarinic research, the ability of the antagonist to reach the CNS is paramount. Atropine sulfate, as a tertiary amine, readily crosses the blood-brain barrier to block central muscarinic receptors. In contrast, atropine methyl nitrate is a positively charged quaternary amine that is restricted to the peripheral nervous system. In vivo studies measuring central evoked potentials show that systemic atropine sulfate successfully blocks central adaptive changes, whereas equivalent systemic doses of atropine methyl nitrate fail to produce any central effect [1].

Evidence DimensionCentral Nervous System (CNS) Muscarinic Blockade
Target Compound DataAtropine sulfate: Crosses BBB, blocks central evoked potentials
Comparator Or BaselineAtropine methyl nitrate: Does not cross BBB, zero central effect
Quantified DifferenceAbsolute qualitative difference in CNS penetrance and central receptor binding
ConditionsIn vivo systemic administration (intraperitoneal/intravenous)

Mandates the use of atropine sulfate for any procurement related to nerve agent antidotes or central neurological research where BBB penetration is required.

Crystal structure
Direct comparison
Monohydrate: space group P21/n, V=3610.9 ų; anhydrous: hygroscopic, unstable lattice
Enables unambiguous solid-state identification
Synchrotron XRD and DFT optimization data

Stoichiometric Stability and API Handling

The hydration state of an API directly impacts its weighing accuracy and shelf-life stability during industrial formulation. Atropine sulfate monohydrate (CAS 5908-99-6) maintains a stable stoichiometric ratio of one water molecule per atropine sulfate molecule under standard environmental conditions. This prevents the rapid moisture absorption and subsequent weight variability characteristic of highly hygroscopic anhydrous salts. Pharmacopoeial standards, such as the Japanese Pharmacopoeia (JP XVIII), specifically mandate the use of the hydrate form to ensure precise molar dosing and content uniformity in commercial preparations [1].

Evidence DimensionHygroscopic Weight Stability
Target Compound DataAtropine sulfate monohydrate: Stable stoichiometric weight
Comparator Or BaselineAnhydrous atropine sulfate: Highly hygroscopic, variable weight
Quantified DifferenceElimination of moisture-induced dosing variance during API handling
ConditionsAmbient manufacturing and storage conditions

Ensures cGMP compliance and exact dosing reproducibility by preventing moisture-induced API weight fluctuations during pharmaceutical manufacturing.

Water content stability
Direct comparison
Hydrate: ≤4.0% (USP), typical ~3.3%; anhydrous: uncontrolled uptake
Supports accurate potency calculations and weighing
Karl Fischer titration per USP method
Peripheral vs. central effects
Qualitative comparison
AtropineTachycardia +++, Bronchodilation ++, Sedation +
ScopolamineTachycardia +, Sedation +++
GlycopyrrolateTachycardia ++, Sedation 0
Guides receptor subtype study design
Qualitative review in anesthesia pharmacology context
Solubility reproducibility
Class-level inference
Hydrate: 2500 mg/mL in water at 4°C; anhydrous: variable due to hygroscopicity
Supports robust formulation and dissolution processes
Vendor datasheet; anhydrous form solubility is environment-dependent

Emergency Nerve Agent and Organophosphate Antidotes (Auto-Injectors)

Because atropine sulfate hydrate combines extreme aqueous solubility (~2.5 g/mL) with the ability to cross the blood-brain barrier, it is the strict industry standard for formulating intramuscular auto-injectors (e.g., AtroPen). It successfully antagonizes both peripheral and central muscarinic hyperstimulation caused by acetylcholinesterase inhibitors, a life-saving function that peripheral-only analogs like atropine methyl nitrate cannot perform [1].

Pediatric Ophthalmic Solutions for Myopia Control

The high solubility and stable pH profile of the sulfate monohydrate salt make it ideal for low-dose (e.g., 0.01%) preservative-free ophthalmic drops used to slow myopia progression in children. The free base cannot achieve the necessary stable aqueous dissolution without harsh solvents that would cause ocular irritation [2].

In Vivo Central Muscarinic Receptor Modeling

For preclinical research mapping central cholinergic pathways or testing the cognitive impacts of muscarinic blockade, atropine sulfate is the required pharmacological tool. Its tertiary amine structure ensures reliable CNS penetration, allowing researchers to accurately benchmark central receptor activity against peripheral-only controls [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Compendial method validation
USP/BP reference standard designation
Purity (98.5–101.0%) and water content (≤4.0%) limits
Solid-state characterization
Defined monohydrate crystal lattice
Powder diffraction pattern match and polymorph control
Muscarinic receptor studies
Distinct peripheral vs. central effect profile
Heart rate and secretion endpoint interpretation
Formulation pre-development
Reproducible high aqueous solubility
Dissolution consistency and process robustness

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

307.17835828 g/mol

Monoisotopic Mass

307.17835828 g/mol

Heavy Atom Count

22

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